N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-4-5-10-19-23-24-21-20(22-17-8-6-7-9-18(17)26(19)21)25(2)30(27,28)16-13-11-15(29-3)12-14-16/h6-9,11-14H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBXMVSTXKSSER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as an endogenous ligand. This receptor is involved in various physiological and pathological processes, including angiogenesis, which is a critical process for tumor growth regulation.
Mode of Action
The compound acts as an antagonist of the A2B receptor. By binding to this receptor, it inhibits its activation and subsequent signaling pathways. This inhibition can lead to anticancer activity, as the A2B receptor has been associated with cancer progression.
Biochemical Pathways
The A2B receptor is known to regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor. By inhibiting the A2B receptor, the compound can potentially disrupt these pathways and their downstream effects, which include angiogenesis and tumor growth.
Result of Action
The compound’s action on the A2B receptor can lead to a decrease in angiogenesis, thereby inhibiting tumor growth. Additionally, it has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein. These changes can lead to increased apoptosis, or programmed cell death, in cancer cells.
Biochemical Analysis
Biochemical Properties
N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide, like other triazoloquinoxaline derivatives, has been found to exhibit cytotoxicity at certain concentrations This suggests that it interacts with various enzymes, proteins, and other biomolecules within cells
Cellular Effects
Some triazoloquinoxaline derivatives have shown promising antiviral activity and cytotoxicity against certain cancer cell lines. This suggests that these compounds may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Some triazoloquinoxaline derivatives have been found to inhibit the VEGFR-2 kinase, which is critically involved in cancer angiogenesis. This suggests that these compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not yet fully known. Some triazoloquinoxaline derivatives have shown cytotoxicity at certain concentrations, suggesting that the effects of these compounds may change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function would be valuable for understanding its temporal effects.
Biological Activity
N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biochemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H23N5O3S
- Molecular Weight : 425.51 g/mol
- Purity : Typically around 95% .
The biological activity of this compound primarily revolves around its ability to inhibit specific kinases and exhibit cytotoxic effects on various cancer cell lines.
1. Cytotoxicity
This compound has shown cytotoxic effects against several cancer cell lines. Studies indicate that triazoloquinoxaline derivatives can induce apoptosis in cancer cells by disrupting normal cellular processes .
2. Antiviral Activity
Some derivatives within the triazoloquinoxaline class have demonstrated antiviral properties. While specific data on this compound's antiviral efficacy is limited, related compounds have been noted for their ability to inhibit viral replication .
3. VEGFR-2 Inhibition
This compound has been associated with inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. Inhibition of this pathway can limit tumor growth by reducing blood supply .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Detailed Research Findings
A study conducted on various triazoloquinoxaline derivatives showed that certain compounds exhibited significant anticancer properties when tested against human cancer cell lines such as A375 (melanoma) and others. The study utilized a metrazol-induced convulsion model to evaluate the anticonvulsant activity of synthesized compounds, highlighting the potential for this compound as a lead compound for further development .
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance sulfonamide coupling efficiency .
- Purification : Use silica gel chromatography or preparative HPLC to isolate intermediates, monitored by TLC or NMR .
What analytical techniques are critical for characterizing purity and structural integrity?
Basic Research Question
Key methods include:
| Technique | Application | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm substituent positions and stereochemistry | Aromatic proton signals at δ 7.2–8.5 ppm; sulfonamide S=O peaks in ¹³C NMR . |
| HPLC-MS | Assess purity (>95%) and molecular weight | [M+H]⁺ ion matching theoretical mass (±0.01 Da) . |
| FTIR | Identify functional groups (e.g., S=O stretch at 1150–1350 cm⁻¹) . |
How can researchers design experiments to investigate enzyme inhibition mechanisms?
Advanced Research Question
Methodological Approach :
Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for enzymes like kinases or cytochrome P450 .
In Vitro Assays :
- Kinetic Studies : Measure IC₅₀ values via fluorogenic substrates (e.g., ATPase activity assays).
- Competitive Inhibition : Test dose-response curves with varying substrate concentrations .
Structural Validation : Co-crystallization or cryo-EM to resolve inhibitor-enzyme complexes .
Data Interpretation : Compare inhibition kinetics to known inhibitors (e.g., staurosporine for kinases) to infer mechanism .
How should contradictory biological activity data across studies be addressed?
Advanced Research Question
Common sources of contradiction and solutions:
- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) .
- Metabolic Stability : Test compound stability in assay media (e.g., liver microsome assays) to rule out false negatives .
- Structural Analogues : Synthesize derivatives to isolate bioactive moieties (e.g., replace butyl with cyclopropyl to probe steric effects) .
Cross-Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
What computational methods aid in predicting reactivity and target interactions?
Advanced Research Question
- Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations to model cyclization and sulfonamide coupling transition states .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability over 100-ns trajectories .
- ADMET Prediction : Tools like SwissADME to forecast solubility (LogP <3) and CYP450 interactions .
Case Study : MD simulations of triazoloquinoxaline derivatives revealed π-π stacking with kinase ATP-binding pockets, guiding SAR studies .
What strategies improve solubility and stability for in vitro studies?
Basic Research Question
- Salt Formation : Use hydrochloride or mesylate salts to enhance aqueous solubility .
- Co-Solvents : Employ DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
- Light Sensitivity : Store solutions in amber vials at -20°C; confirm stability via HPLC over 72 hours .
How can SAR studies be systematically conducted for this compound?
Advanced Research Question
Stepwise Approach :
Core Modifications : Vary triazoloquinoxaline substituents (e.g., methyl vs. ethyl at N1) .
Sulfonamide Optimization : Replace methoxy with ethoxy or halogens to assess electronic effects .
Bioassay Profiling : Test analogues against panels of cancer cell lines (e.g., NCI-60) and bacterial strains .
Q. Data Integration :
| Modification | Biological Activity | Reference |
|---|---|---|
| Butyl → Cyclopropyl | Increased antifungal potency (MIC: 2 μg/mL vs. Candida albicans) | |
| Methoxy → Nitro | Enhanced kinase inhibition (IC₅₀: 12 nM vs. ABL1) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
